5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a chloro group at position 5, a methoxy group at position 2, and an N-linked phenyl group at position 3 of a 1-methyl-6-oxopyridazinone heterocycle . The pyridazinone moiety introduces a polar, hydrogen-bond-accepting motif, while the sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The chloro and methoxy substituents likely enhance lipophilicity and electronic interactions, influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFFFVFIOKNSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related analogs from recent literature (see and 3 ):
| Compound | Molecular Formula | Key Features | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C19H17ClN3O4S (est.) | Benzene sulfonamide, pyridazinone, N-linked phenyl | Cl, OCH3 | ~438.87 |
| 1227209-48-4 (N-(3-(5-((1,5-Dimethyl-1H-Pyrazol-3-yl)Amino)-6-Oxo-1,6-Dihydropyridazin-3-yl)-6-Fluoro-2-Methylphenyl)-6-Fluoro-1-Benzothiophene-2-Carboxamide) |
C25H20F2N4O2S (est.) | Pyridazinone, benzothiophene carboxamide | F, CH3 | ~486.51 |
| 1571028-37-9 (4-(3-(1-{[3-(2-Methoxyethoxy)Phenyl]Methyl}-6-Oxo-1,6-Dihydropyridin-3-yl)-1,2,4-Oxadiazol-5-yl)-N-Methylbenzene-1-Sulfonamide) |
C25H25N5O6S (est.) | Sulfonamide, oxadiazole, pyridinone, methoxyethoxy side chain | OCH2CH2OCH3, CH3 | ~547.56 |
Key Observations:
Core Heterocycles: The pyridazinone in the target compound (vs. The oxadiazole in 1571028-37-9 introduces a rigid, planar structure that may improve target selectivity compared to the pyridazinone-based analogs .
Substituent Effects :
- Halogen Differences : The target’s chloro group offers moderate electronegativity and lipophilicity, whereas fluorine in 1227209-48-4 increases polarity and metabolic stability .
- Solubility Modifiers : The methoxyethoxy side chain in 1571028-37-9 likely enhances aqueous solubility compared to the target’s methoxy group .
Pharmacophore Variations: The sulfonamide in the target and 1571028-37-9 contrasts with the carboxamide in 1227209-48-4, altering hydrogen-bond donor/acceptor capacity and binding pocket compatibility .
Research Implications and Limitations
- Synthesis Challenges: The pyridazinone and sulfonamide moieties in the target compound may require multi-step coupling reactions, similar to methods used for 1571028-37-9 .
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